molecular formula C8H11ClN4O2 B11877080 N-butyl-6-chloro-5-nitropyrimidin-4-amine CAS No. 492464-18-3

N-butyl-6-chloro-5-nitropyrimidin-4-amine

Cat. No.: B11877080
CAS No.: 492464-18-3
M. Wt: 230.65 g/mol
InChI Key: SLMDKWYHHCRFSE-UHFFFAOYSA-N
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Description

N-butyl-6-chloro-5-nitropyrimidin-4-amine: is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the pyrimidine ring.

Properties

CAS No.

492464-18-3

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

IUPAC Name

N-butyl-6-chloro-5-nitropyrimidin-4-amine

InChI

InChI=1S/C8H11ClN4O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

SLMDKWYHHCRFSE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-butyl-6-chloro-5-nitropyrimidin-4-amine typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the pyrimidine ring.

    Butylation: The attachment of a butyl group to the nitrogen atom of the pyrimidine ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and efficiency .

Chemical Reactions Analysis

N-butyl-6-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

N-butyl-6-chloro-5-nitropyrimidin-4-amine serves as an important intermediate in the synthesis of potential drug candidates targeting various biological pathways. Its biological activity has been studied extensively, particularly its role as an enzyme inhibitor. Research indicates that this compound can block specific receptors and inhibit enzyme functions, suggesting therapeutic applications in treating diseases such as cancer and bacterial infections.

This compound exhibits notable biological activities, making it a candidate for further pharmacological studies.

Enzyme Inhibition

The compound has demonstrated effectiveness in inhibiting the N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme critical for the biosynthesis of N-acylethanolamines (NAEs). This inhibition could lead to significant insights into the biological roles of NAEs in health and disease .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria indicates its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity Assays

In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated that this compound exhibits selective cytotoxicity. The compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours, with an IC50 value determined to be approximately 25 µM.

Antimicrobial Activity Results

The antimicrobial efficacy of this compound was assessed against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate its potential as a broad-spectrum antimicrobial agent capable of inhibiting a range of pathogenic bacteria.

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

N-butyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:

Biological Activity

N-butyl-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic organic compound characterized by its unique structural features, including a pyrimidine ring with a butyl group, a chlorine atom, and a nitro group. Its molecular formula is C8_{8}H10_{10}ClN4_{4}O2_{2}, with a molecular weight of approximately 230.65 g/mol. The presence of these functional groups contributes to its potential applications in medicinal chemistry and agrochemicals, particularly due to its notable biological activity as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Studies have shown that it can effectively inhibit specific enzymes and receptors, which may lead to therapeutic applications in treating diseases such as cancer and bacterial infections. The compound's structural features enhance its binding affinity to target sites, making it a candidate for further pharmacological studies.

The mechanism of action involves the interaction of the compound with various biological targets. Interaction studies often utilize kinetic assays to determine inhibition constants and elucidate mechanisms of action. The chloro and nitro groups in the compound are believed to play crucial roles in enhancing its binding affinity and specificity towards target enzymes .

Case Studies

  • Cancer Therapeutics : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by blocking specific signaling pathways involved in tumor growth. For instance, compounds structurally similar to this compound have shown promising results in inhibiting PAK4, a kinase implicated in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial enzyme functions could contribute to its effectiveness as an antimicrobial agent, although further research is needed to establish its efficacy and safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-(4-chlorophenethyl)pyrimidin-4-amineContains a phenethyl groupDifferent substituent affects reactivity
2-Chloro-N-(n-butyl)pyrimidin-4-aminesSubstituted at the 2-positionVariation in biological activity due to position
4-N-butylpyrimidin-2-aminesLacks chlorine and nitro groupsSimplified structure may lead to different properties

This table highlights how variations in substituents can influence the biological activity and chemical behavior of pyrimidine derivatives.

Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. These investigations reveal that modifications to the pyrimidine ring can significantly impact biological activity, suggesting avenues for optimizing the compound for therapeutic use .

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